2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological activities, including antitumor and kinase inhibitory properties . The molecule features a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group at position 1, a thioether linkage at position 4, and an N-(2-ethoxyphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-2-29-18-9-4-3-8-17(18)26-19(28)12-30-21-16-11-25-27(20(16)23-13-24-21)15-7-5-6-14(22)10-15/h3-11,13H,2,12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNDWUMOIVMLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes:
- A pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
- A 3-chlorophenyl substituent that enhances its binding affinity to specific receptors.
- A thioether linkage that may influence its metabolic stability and bioactivity.
1. Adenosine Receptor Affinity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant affinity for adenosine receptors, particularly the A1 subtype. The presence of the 3-chlorophenyl group in the compound enhances this activity, suggesting a potential role in modulating adenosine signaling pathways .
2. Antitumor Activity
Numerous studies have highlighted the antitumor potential of pyrazolo derivatives. The compound's structure suggests it may inhibit key cancer-related pathways:
- BRAF(V600E) and EGFR inhibition: These targets are crucial in various cancers, and compounds with similar structures have demonstrated good inhibitory activity against them .
- In vitro studies showed that pyrazolo derivatives can induce apoptosis in cancer cell lines (e.g., MCF-7 and MDA-MB-231), especially when used in combination with conventional chemotherapeutics like doxorubicin .
3. Anti-inflammatory Properties
Pyrazolo[3,4-d]pyrimidines are also noted for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating inflammatory diseases .
4. Antimicrobial Activity
The biological activity of related pyrazole derivatives has been documented to include antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial strains, suggesting that the compound may possess similar activities .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines act as inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
- Modulation of Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways through mitochondrial signaling, leading to increased cancer cell death .
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has shown potential for inhibiting various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 0.46 |
| HCT116 (Colon Cancer) | 0.39 |
| A549 (Lung Cancer) | 26 |
In vitro studies have demonstrated that the compound can induce apoptosis and inhibit cell proliferation in these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
CDK Inhibition
The presence of the pyrazolo[3,4-d]pyrimidine scaffold suggests that this compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance CDK inhibitory activity, leading to cell cycle arrest in cancer cells .
Antimicrobial Properties
The compound's structural features also indicate potential antimicrobial activity. Similar compounds have been reported to exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that the compound could be explored further for its use in treating infectious diseases .
Study on Anticancer Efficacy
A study investigated the anticancer efficacy of similar pyrazolopyrimidine derivatives, revealing significant growth inhibition across various cancer cell lines with associated apoptosis induction. This highlights the therapeutic potential of compounds within this chemical class .
Study on CDK Inhibition
Another relevant study focused on the inhibition of CDK2 by pyrazolo[3,4-d]pyrimidine derivatives, demonstrating that specific structural modifications can enhance their inhibitory potency. This underscores the importance of structure-activity relationships in developing effective anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs in terms of structural features , synthetic routes , physicochemical properties , and biological activity .
Structural Features
Key structural variations among pyrazolo[3,4-d]pyrimidine derivatives include substitutions at positions 1, 4, and 6, which influence solubility, binding affinity, and metabolic stability.
Key Observations :
Key Observations :
- The target compound’s synthesis under mild conditions (room temperature, K₂CO₃/DMF) offers scalability advantages over high-temperature methods (e.g., polyphosphoric acid at 140°C in ) .
- Lower yields in Example 41 (22%) highlight challenges in coupling chromenone derivatives compared to simpler acetamide substitutions .
Physicochemical Properties
Melting points (MP) and spectral data reflect crystallinity and stability.
Key Observations :
Key Observations :
- The target compound’s EC₅₀ of 5.07 µM is moderate compared to thieno[2,3-d]pyrimidines (4.54 µM), suggesting substituents like ethoxy may reduce potency relative to thiophene analogs .
- Compound 137i’s superior activity (EC₅₀ 0.73 µM) highlights the role of ethylthio groups in enhancing cytotoxicity .
Preparation Methods
Cyclocondensation of 5-Amino-1-(3-Chlorophenyl)Pyrazole-4-Carbonitrile
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 5-amino-1-(3-chlorophenyl)pyrazole-4-carbonitrile with formamidine acetate under refluxing ethanol (78–82°C, 6–8 h). Sulphamic acid (6 wt%) enhances reaction efficiency by catalyzing both cyclization and thionation steps, achieving yields of 88–92%.
Reaction Conditions
- Solvent : Ethanol/water (3:1 v/v)
- Catalyst : Sulphamic acid (6%)
- Temperature : Reflux (78°C)
- Time : 7 hours
Thionation at Position 4
Thionation of the pyrimidine ring is achieved using phosphorus pentasulfide (P₂S₅) in anhydrous dioxane at 110°C for 4 h. The resulting 4-thiol derivative is purified via recrystallization from ethyl acetate/n-hexane (1:3), yielding 85% pure product.
Preparation of N-(2-Ethoxyphenyl)Acetamide
Acetylation of 2-Ethoxyaniline
2-Ethoxyaniline is acetylated with acetic anhydride in ethyl acetate under ice-cooling (0–5°C, 2 h). The crude product is washed with 5% sodium bicarbonate and dried over MgSO₄, yielding N-(2-ethoxyphenyl)acetamide in 94% yield.
Key Parameters
- Molar Ratio : 2-Ethoxyaniline : Acetic anhydride = 1 : 1.2
- Workup : Sequential washing with NaHCO₃ (5%), brine, and drying
Bromoacetylation for Thioether Coupling
N-(2-Ethoxyphenyl)acetamide is bromoacetylated using bromoacetyl bromide in dichloromethane (DCM) with triethylamine as a base (0°C, 1 h). The intermediate 2-bromo-N-(2-ethoxyphenyl)acetamide is isolated in 89% yield after silica gel chromatography (hexane/EtOAc 4:1).
Thioether Bond Formation and Final Assembly
Nucleophilic Substitution Reaction
The pyrazolo[3,4-d]pyrimidin-4-thiol (1.0 equiv) is deprotonated with K₂CO₃ (2.5 equiv) in DMF at 25°C for 30 min. 2-Bromo-N-(2-ethoxyphenyl)acetamide (1.1 equiv) is added, and the mixture is stirred at 60°C for 12 h. The product precipitates upon cooling and is filtered, yielding 76–82% of the target compound.
Optimization Insights
- Solvent : DMF > DMSO > Acetonitrile (higher polarity enhances nucleophilicity)
- Base : K₂CO₃ > NaHCO₃ > Et₃N (weaker bases reduce side reactions)
Alternative Mitsunobu Coupling
For substrates sensitive to basic conditions, Mitsunobu coupling using DIAD/PPh₃ in THF (0°C to 25°C, 8 h) achieves 68% yield but requires rigorous exclusion of moisture.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
Recrystallization from ethanol/water (7:3) improves purity to >99% (HPLC). Scale-up trials (100 g batch) demonstrate consistent yields of 78–81% under optimized conditions.
Applications and Pharmacological Relevance
While direct pharmacological data for this compound remains undisclosed, structural analogs demonstrate kinase inhibitory activity. The 3-chlorophenyl and 2-ethoxyphenyl groups are hypothesized to enhance target binding via hydrophobic and π-stacking interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
